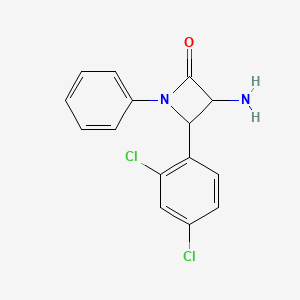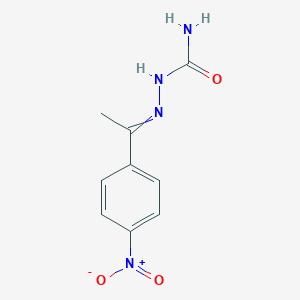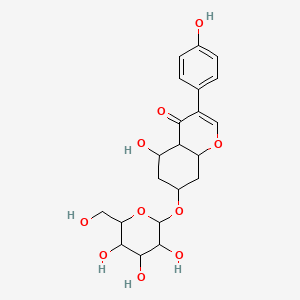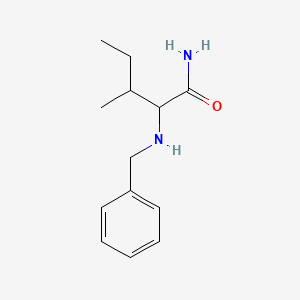![molecular formula C9H7ClN2O2 B14781246 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B14781246.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a heterocyclic compound that features both furan and pyrazole rings. The presence of these rings makes it a versatile molecule in various chemical reactions and applications. The compound is characterized by its unique structure, which includes a furan ring substituted with a carbaldehyde group and a pyrazole ring substituted with a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with furan-2-carbaldehyde under specific conditions. One common method includes:
Starting Materials: 4-chloro-1H-pyrazole and furan-2-carbaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid.
Reduction: 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
5-[(4-methyl-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde: Similar structure but with a methyl group instead of chlorine.
5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde can influence its reactivity and biological activity, making it unique compared to its analogs. The chlorine atom can participate in various substitution reactions, providing a pathway for the synthesis of diverse derivatives.
Propiedades
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-11-12(4-7)5-8-1-2-9(6-13)14-8/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOMDQPEQUSSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine](/img/structure/B14781166.png)


![[(3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14781179.png)
![4-[[2-[[2-[[3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14781185.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14781195.png)
![(7-heptadecan-9-yl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B14781201.png)
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14781202.png)
![trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane](/img/structure/B14781213.png)



![(10R,13R)-7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14781231.png)

